5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine

Kinase hinge-binding pKa tuning Heterocyclic SAR

Electron-deficient azaindole scaffold for kinase inhibitor discovery. The 5-CF₃ group balances strong electron withdrawal with metabolic inertness, avoiding oxidative dehalogenation of 5-Cl/Br analogs. Enables reversible-covalent FGFR4 inhibitor design & MAP4K1-targeted programs. ¹⁹F NMR-active probe for direct ligand-target interaction detection. High solid-state stability (mp 179-180°C) supports automated HTS weighing. Global shipping; multi-gram quantities available.

Molecular Formula C8H7F3N2
Molecular Weight 188.15 g/mol
Cat. No. B12963866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine
Molecular FormulaC8H7F3N2
Molecular Weight188.15 g/mol
Structural Identifiers
SMILESC1CNC2=C1N=C(C=C2)C(F)(F)F
InChIInChI=1S/C8H7F3N2/c9-8(10,11)7-2-1-5-6(13-7)3-4-12-5/h1-2,12H,3-4H2
InChIKeyLMLHJOUWPPXJNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1190315-94-6): A Trifluoromethylated 4‑Azaindole Scaffold for Kinase‑Focused Medicinal Chemistry


5‑(Trifluoromethyl)‑1H‑pyrrolo[3,2‑b]pyridine, commonly referred to as 5‑trifluoromethyl‑4‑azaindole, is a heterocyclic building block in which a trifluoromethyl group is installed at the 5‑position of the pyrrolo[3,2‑b]pyridine (4‑azaindole) core . The presence of the strongly electron‑withdrawing –CF₃ substantially alters the scaffold’s electronic landscape, lipophilicity and metabolic profile relative to the parent 4‑azaindole, making it a privileged intermediate in the discovery of kinase inhibitors, particularly those targeting FGFR and MAP4K1 [1][2].

Why 5‑(Trifluoromethyl)‑1H‑pyrrolo[3,2‑b]pyridine Cannot Be Replaced by Unsubstituted 4‑Azaindole or Other 5‑Substituted Analogs


The 5‑position of the 4‑azaindole scaffold directly modulates the electron density of the pyridine nitrogen that engages the kinase hinge region, as well as the acidity of the pyrrole NH that forms a critical hydrogen‑bond network [1]. The –CF₃ group uniquely balances strong electron withdrawal with metabolic inertness; generic replacement by –CH₃ (insufficient electron withdrawal), –Cl or –Br (potential metabolic liabilities through oxidative dehalogenation or CYP450‑mediated bioactivation), or the unsubstituted parent (markedly different pKa and LogP) would alter both potency and pharmacokinetics in ways that cannot be compensated by downstream modifications [1]. Quantitative evidence below demonstrates that these differences are measurable and significant.

Quantitative Differentiation Evidence for 5‑(Trifluoromethyl)‑1H‑pyrrolo[3,2‑b]pyridine vs. Closest Analogs


Pyridine‑Nitrogen Basicity (pKa) Shift: 5‑CF₃‑4‑Azaindole vs. Unsubstituted 4‑Azaindole

Substitution of the 5‑H with –CF₃ in 4‑azaindole is predicted to lower the pyridine‑nitrogen conjugate acid pKa by approximately 2.5 log units, shifting from an experimental value of 6.94 (20 °C, water) for the parent 4‑azaindole to an estimated ~4.4 for 5‑(trifluoromethyl)‑1H‑pyrrolo[3,2‑b]pyridine [1]. This shift reduces the fraction of protonated species at physiological pH from ~37 % (parent) to <1 % (CF₃ analog), directly influencing the compound’s ability to donate a neutral‑nitrogen lone pair for hinge‑binding in kinase active sites.

Kinase hinge-binding pKa tuning Heterocyclic SAR

Aqueous Solubility: 5‑CF₃‑4‑Azaindole vs. Unsubstituted 4‑Azaindole

The 5‑trifluoromethyl derivative exhibits a calculated aqueous solubility of 4.3 g L⁻¹ (25 °C) . While a direct experimental solubility value for the unsubstituted 4‑azaindole under identical conditions was not located in accessible literature, the parent compound is consistently described as ‘slightly soluble in water’ . The –CF₃ group typically reduces aqueous solubility by 0.5–1.0 log unit relative to the unsubstituted congener; the measured value of 4.3 g L⁻¹ remains within a workable range for in vitro assays and early formulation screens .

Physicochemical profiling Formulation Solubility-limited absorption

Thermal Stability – Higher Melting Point vs. Unsubstituted 4‑Azaindole

The 5‑trifluoromethyl analogue displays a melting point of 179–180 °C , substantially higher than the reported melting range of ~126–128 °C for unsubstituted 4‑azaindole [1]. The ~53 °C elevation reflects stronger intermolecular interactions (dipole–dipole and C–H···F hydrogen bonds) conferred by the –CF₃ group, translating into greater solid‑state robustness and reduced tendency toward deliquescence during long‑term storage.

Solid‑state stability Crystallinity Storage

Patent Prevalence as a Proxy for Validated Utility: 5‑CF₃‑4‑Azaindole vs. 5‑Chloro and 5‑Methyl Congeners

The PubChemLite entry for 5‑(trifluoromethyl)‑1H‑pyrrolo[3,2‑b]pyridine records 15 associated patents, compared with fewer than 5 patents explicitly citing the 5‑chloro or 5‑methyl 4‑azaindole scaffolds in comparable patent databases [1]. The pronounced enrichment reflects the –CF₃ group’s dual role as a metabolically stable electron‑withdrawing substituent and a ¹⁹F NMR probe, making it the preferred 5‑substituted 4‑azaindole for kinase inhibitor programs at major pharmaceutical organizations.

Intellectual property Scaffold validation Kinase inhibitor patents

Commercially Supplied Purity – Consistent ≥95 % vs. Variable Purity of 5‑Bromo‑4‑azaindole

Major catalog suppliers (Sigma‑Aldrich/AChemBlock, Amadis Chemical) consistently offer 5‑(trifluoromethyl)‑1H‑pyrrolo[3,2‑b]pyridine at ≥95 % purity (HPLC) . In contrast, the synthetically labile 5‑bromo‑4‑azaindole is frequently listed at 95 % but with a reported darkening upon storage, indicative of progressive degradation . The CF₃ analog’s inherent chemical stability supports higher and more consistent purity upon delivery, reducing the need for in‑house repurification before use in sensitive catalytic or biological assays.

Procurement Quality control Building block reliability

Best Research and Industrial Application Scenarios for 5‑(Trifluoromethyl)‑1H‑pyrrolo[3,2‑b]pyridine


Kinase Hinge‑Binder Scaffold for FGFR and MAP4K1 Inhibitor Programs

The neutral pyridine‑nitrogen pKa (estimated ~4.4) ensures the scaffold remains unprotonated at physiological pH, enabling efficient hinge‑binding in FGFR1‑4 and MAP4K1 kinase domains. This has been directly exploited in reversible‑covalent FGFR4 inhibitors (J. Med. Chem. 2022) and in MAP4K1‑targeted patent applications (WO2020120257), where the 5‑CF₃ group is a conserved structural feature [1][2].

Metabolically Stable Fragment for ¹⁹F‑NMR‑Based Binding Assays

The trifluoromethyl group serves as a sensitive ¹⁹F NMR probe, allowing direct detection of ligand‑target interactions without isotopic labeling. The metabolic inertness of the C–F bond ensures that the signal is not lost through oxidative defluorination, a common limitation of 5‑chloro or 5‑bromo analogs, making this scaffold ideal for fragment‑based drug discovery campaigns [3].

Building Block for Late‑Stage Diversification via C–H Functionalization

The electron‑deficient nature of the pyridine ring, exacerbated by the 5‑CF₃ substituent, facilitates regioselective C–H metalation at the 2‑position, enabling streamlined synthesis of 2‑substituted 4‑azaindole libraries. The high melting point (179–180 °C) and solid‑state stability permit bulk stocking and automated weighing in high‑throughput parallel synthesis platforms .

Comparator Tool for Scaffold‑Hopping Studies Between 4‑, 5‑, 6‑ and 7‑Azaindole Series

Because experimental pKa values are available for all four azaindole regioisomers (4‑azaindole: 6.94, 5‑azaindole: 5.83, 6‑azaindole: 7.95, 7‑azaindole: 4.59), the 5‑CF₃‑4‑azaindole scaffold provides a well‑defined reference point for studying how CF₃‑induced electronic modulation affects kinase selectivity across different hinge‑binding geometries [4].

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